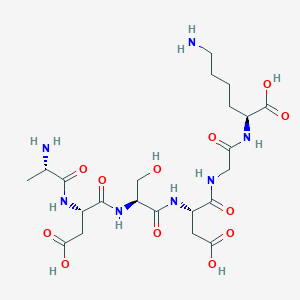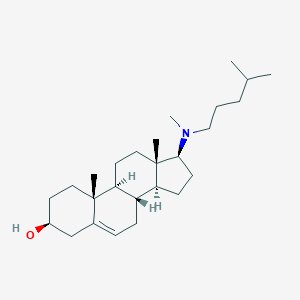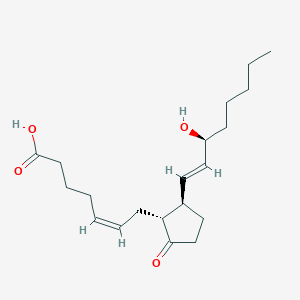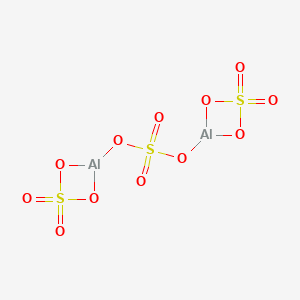
Dibutadiamin dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutadiamin dihydrochloride, also known as DBAD, is a chemical compound that has been used in scientific research for many years. It is a white crystalline powder that is soluble in water and alcohol. DBAD has been found to have a wide range of applications in the field of biochemistry and molecular biology. In
Wissenschaftliche Forschungsanwendungen
Dibutadiamin dihydrochloride has been used in a variety of scientific research applications. It has been found to be useful in the study of DNA binding proteins and enzymes. Dibutadiamin dihydrochloride has also been used to study the structure and function of proteins. In addition, Dibutadiamin dihydrochloride has been used to study the interaction between proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of Dibutadiamin dihydrochloride is not fully understood, but it is believed to be due to its ability to interact with DNA and RNA. Dibutadiamin dihydrochloride has been found to bind to DNA and RNA, which can affect the structure and function of these molecules. Dibutadiamin dihydrochloride has also been found to inhibit the activity of some enzymes that are involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Dibutadiamin dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of some enzymes that are involved in DNA replication and repair. Dibutadiamin dihydrochloride has also been found to affect the structure and function of DNA and RNA. In addition, Dibutadiamin dihydrochloride has been found to have some anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutadiamin dihydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. Dibutadiamin dihydrochloride is also stable and can be stored for long periods of time. However, Dibutadiamin dihydrochloride has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, Dibutadiamin dihydrochloride can interfere with some assays, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on Dibutadiamin dihydrochloride. One area of research is the development of new synthesis methods that can improve the purity and yield of Dibutadiamin dihydrochloride. Another area of research is the development of new applications for Dibutadiamin dihydrochloride. For example, Dibutadiamin dihydrochloride could be used in the development of new drugs that target DNA binding proteins and enzymes. Finally, research could be conducted to better understand the mechanism of action of Dibutadiamin dihydrochloride and its effects on cells and organisms.
Conclusion:
Dibutadiamin dihydrochloride is a chemical compound that has been used in scientific research for many years. It has a wide range of applications in the field of biochemistry and molecular biology. Dibutadiamin dihydrochloride has been found to have a variety of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Future research on Dibutadiamin dihydrochloride could lead to the development of new synthesis methods and applications, as well as a better understanding of its mechanism of action.
Synthesemethoden
Dibutadiamin dihydrochloride can be synthesized using a variety of methods, but the most common method is the reaction of 1,4-diaminobutane with hydrochloric acid. The reaction produces Dibutadiamin dihydrochloride as a hydrochloride salt. The purity of Dibutadiamin dihydrochloride can be improved by recrystallization from water.
Eigenschaften
IUPAC Name |
4-azaniumylbutyl(tert-butyl)azanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKDTPNZOJXSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutadiamin dihydrochloride | |
CAS RN |
1867-72-7 |
Source


|
| Record name | Dibutadiamin dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)

